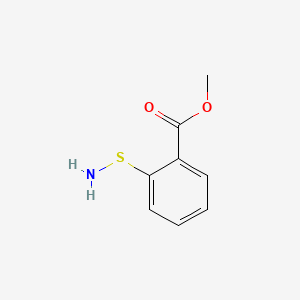

Methyl 2-(aminothio)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(aminothio)benzoate is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminothio)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-aminothiobenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.

Another method involves the nucleophilic substitution of methyl benzoate with an aminothiol compound. This reaction can be carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack on the ester group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminothio)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminothio)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(aminothio)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-aminobenzoate: Similar structure but lacks the sulfur atom.

Methyl 2-(methylthio)benzoate: Similar structure but has a methyl group instead of an amino group attached to the sulfur atom.

Methyl 2-(hydroxythio)benzoate: Similar structure but has a hydroxyl group instead of an amino group attached to the sulfur atom.

Uniqueness

Methyl 2-(aminothio)benzoate is unique due to the presence of both an amino group and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(aminothio)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : 185.23 g/mol

- CAS Number : 3024181

- Density : 1.2 g/cm³

- Boiling Point : 256 °C

This compound exhibits its biological activity primarily through its interaction with bacterial enzymes and cellular processes. It has been identified as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and division.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated that this compound shows significant activity against various Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03 |

| Escherichia coli | 4 - 16 |

| Acinetobacter baumannii | 4 - 16 |

| Pseudomonas aeruginosa | 4 - 16 |

| Klebsiella pneumoniae | 4 - 16 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, with low MIC values suggesting potent antibacterial properties.

Case Studies

-

Study on Antibacterial Activity :

A study published in Food Microbiology explored the antibacterial effects of this compound against Aeromonas sobria. The compound was found to inhibit biofilm formation significantly, reducing it by approximately 51.44%. Additionally, it decreased motility and protease activity in the bacteria, indicating its potential as a quorum sensing inhibitor . -

DNA Gyrase Inhibition :

Another research article examined the compound's role as a DNA gyrase inhibitor. The study reported IC₅₀ values below 10 nM for some derivatives of this compound, demonstrating its strong binding affinity to the enzyme and highlighting its potential as a lead compound for developing new antibiotics .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under GHS07 (Warning), indicating potential hazards. Comprehensive toxicity studies are necessary to evaluate its safety profile before clinical applications can be considered.

Properties

CAS No. |

94266-24-7 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 2-aminosulfanylbenzoate |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-2-3-5-7(6)12-9/h2-5H,9H2,1H3 |

InChI Key |

GEUILTLVJDCUJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.